

# A Comparative Guide to Menin Inhibitors: Icovamenib, Revumenib, and Ziftomenib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Icovamenib |           |
| Cat. No.:            | B12404132  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The advent of menin inhibitors marks a significant advancement in targeted therapies, with promising applications in both oncology and metabolic diseases. This guide provides an objective comparison of the efficacy of three key menin inhibitors—**Icovamenib**, Revumenib, and Ziftomenib—based on available preclinical and clinical data. While direct head-to-head clinical trials are largely unavailable due to their development in different therapeutic areas, this document aims to offer a parallel evaluation to inform research and development decisions.

## Mechanism of Action: A Common Target, Diverse Outcomes

Menin is a scaffold protein that plays a crucial role in gene regulation through its interaction with various proteins, including the histone methyltransferase KMT2A (also known as MLL). By inhibiting the menin-KMT2A interaction, these drugs can modulate the expression of downstream target genes, leading to distinct therapeutic effects in different cellular contexts.

#### In Acute Leukemia

In certain types of acute leukemia, such as those with KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations, the menin-KMT2A interaction is critical for driving the expression of leukemogenic genes like HOXA9 and MEIS1.[1][2] Menin inhibitors disrupt this interaction, leading to the downregulation of these oncogenes, which in turn induces differentiation and apoptosis of leukemia cells.[1][2]





Click to download full resolution via product page

Menin-KMT2A Signaling Pathway in Leukemia



#### In Type 2 Diabetes

In the context of type 2 diabetes, menin is thought to act as a brake on the proliferation of pancreatic beta cells.[3] By inhibiting menin, **Icovamenib** is proposed to promote the regeneration and functional restoration of these insulin-producing cells.[3] The precise downstream effectors of menin in beta cells are an area of active investigation, but the mechanism is believed to involve the regulation of cell cycle inhibitors.[4][5]



Click to download full resolution via product page

Proposed Mechanism of Menin Inhibition in Beta Cells

### **Efficacy Data Summary**





The following tables summarize the key efficacy data from clinical trials of **Icovamenib**, Revumenib, and Ziftomenib in their respective primary indications.

### Icovamenib in Type 2 Diabetes (COVALENT-111 Phase II

**Trial**)

| Endpoint                                                                             | Result           | Citation |
|--------------------------------------------------------------------------------------|------------------|----------|
| Primary Endpoint: Change in<br>HbA1c at Week 26                                      |                  |          |
| Placebo-Corrected Mean<br>Reduction (All Arms)                                       | -0.36% (p=0.022) | [6]      |
| Placebo-Corrected Mean<br>Reduction (12 weeks<br>treatment)                          | -0.42% (p=0.015) | [6]      |
| Key Secondary/Subgroup Analyses                                                      |                  |          |
| Placebo-Adjusted Mean HbA1c Reduction in Severe Insulin-Deficient Patients (Week 52) | -1.8% (Arm B)    | [7]      |
| C-Peptide Increase in Severe<br>Insulin-Deficient Patients<br>(Week 26)              | 55%              | [3]      |

## Revumenib in Relapsed/Refractory Acute Leukemia (AUGMENT-101 Phase II Trial)



| Indication                     | Endpoint      | Result           | Citation |
|--------------------------------|---------------|------------------|----------|
| KMT2A-rearranged<br>Leukemia   | CR + CRh Rate | 23% (p=0.0036)   | [8]      |
| Median Duration of CR/CRh      | 6.4 months    | [8]              |          |
| MRD-Negativity in Responders   | 70%           | [8]              |          |
| NPM1-mutant AML                | CR + CRh Rate | 23.4% (p=0.0014) | [9]      |
| Overall Response<br>Rate (ORR) | 46.9%         | [9]              |          |
| Median Duration of CR + CRh    | 4.7 months    | [9]              | _        |

Ziftomenib in Relapsed/Refractory NPM1-mutant AML

(KOMET-001 Phase II Trial)

| Endpoint                                  | Result         | Citation |
|-------------------------------------------|----------------|----------|
| CR/CRh Rate                               | 22% (p=0.0058) | [10][11] |
| Overall Response Rate (ORR)               | 33%            | [12]     |
| Median Duration of Overall<br>Response    | 4.6 months     | [12]     |
| MRD-Negativity in Evaluable<br>Responders | 61%            | [11]     |
| Median Overall Survival                   | 6.6 months     | [12]     |

# Experimental Protocols: Key Clinical Trials COVALENT-111 (Icovamenib)

• Study Design: A Phase II, randomized, double-blind, placebo-controlled trial in adults with Type 2 Diabetes.[6][7]



- Population: Adults (18-65 years) with T2D diagnosed within the last 7 years, HbA1c between 7.0-10.5%, and BMI between 25-40 kg/m <sup>2</sup>.[7][13]
- Intervention Arms:
  - Arm A: Icovamenib 100 mg once daily for 8 weeks.
  - Arm B: Icovamenib 100 mg once daily for 12 weeks.[6]
  - Arm C: Icovamenib 100 mg once daily for 8 weeks, then 100 mg twice daily for 4 weeks.
     [6]
- Primary Endpoint: Change in HbA1c from baseline at Week 26.[6]



Click to download full resolution via product page

**COVALENT-111 Trial Workflow** 

### **AUGMENT-101 (Revumenib)**

- Study Design: A Phase I/II, open-label, dose-escalation and dose-expansion study.[14][15]
- Population: Adult and pediatric patients (≥30 days old) with relapsed or refractory acute leukemia with KMT2A rearrangements or NPM1 mutations.[14][15]



- Intervention: Revumenib administered orally every 12 hours in 28-day cycles. The recommended Phase II dose is 163 mg (95 mg/m² if <40 kg) with a strong CYP3A4 inhibitor.</li>
   [15]
- Primary Endpoints: Rate of complete remission (CR) or CR with partial hematologic recovery (CRh), safety, and tolerability.[14]



Click to download full resolution via product page

#### **AUGMENT-101 Trial Workflow**

#### **KOMET-001 (Ziftomenib)**

- Study Design: A Phase I/II, multicenter, open-label, dose-escalation and dose-expansion trial.[16][17]
- Population: Adults with relapsed or refractory AML, with the Phase II portion focusing on patients with NPM1 mutations.[10][17]
- Intervention: Ziftomenib administered orally once daily at the recommended Phase II dose of 600 mg.[10]
- Primary Endpoint (Phase II): Rate of complete remission (CR) with full or partial hematologic recovery (CR/CRh).[10][17]



Click to download full resolution via product page

**KOMET-001 Trial Workflow** 



#### Conclusion

**Icovamenib**, Revumenib, and Ziftomenib represent a novel class of targeted therapies with significant potential in diverse disease areas. While **Icovamenib** is pioneering the application of menin inhibition in metabolic disease with promising results in beta-cell function and glycemic control, Revumenib and Ziftomenib have demonstrated meaningful clinical activity in genetically defined, hard-to-treat acute leukemias, leading to the regulatory approval of Revumenib. The distinct development paths of these agents underscore the broad therapeutic potential of targeting the menin pathway. Future research, including potential combination therapies and explorations into other menin-dependent cancers, will further elucidate the role of this exciting new class of drugs in modern medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. Diabetes Drug Trial Shows 55% C-Peptide Boost, Enhanced GLP-1 Results | BMEA Stock News [stocktitan.net]
- 4. Induction of ß Cell Replication by Small Molecule-Mediated Menin Inhibition and Combined PKC Activation and TGF-ß Inhibition as Revealed by A Refined Primary Culture Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Biomea Fusion Announces Positive 52-Week Results from Phase II COVALENT-111
   Study in Type 2 Diabetes Demonstrating Non-Chronic Treatment with Icovamenib Benefits
   Two Distinct Patient Populations | Nasdaq [nasdaq.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Menin inhibition with revumenib for NPM1-mutated relapsed or refractory acute myeloid leukemia: the AUGMENT-101 study - PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. ascopubs.org [ascopubs.org]
- 11. KURA ONCOLOGY AND KYOWA KIRIN ANNOUNCE PUBLICATION OF PIVOTAL ZIFTOMENIB DATA IN RELAPSED/REFRACTORY NPM1 MUTATED AML IN THE JOURNAL OF CLINICAL ONCOLOGY - Kyowa Kirin US [kkna.kyowakirin.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Biomea Fusion : Icovamenib 52 Week Readout COVALENT 111 Presentation | MarketScreener [marketscreener.com]
- 14. ashpublications.org [ashpublications.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Ziftomenib in relapsed or refractory acute myeloid leukaemia (KOMET-001): a multicentre, open-label, multi-cohort, phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [A Comparative Guide to Menin Inhibitors: Icovamenib, Revumenib, and Ziftomenib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404132#efficacy-of-icovamenib-compared-to-other-menin-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com